molecular formula C15H18ClNO3S B2792008 (3-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1706164-40-0

(3-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2792008
CAS No.: 1706164-40-0
M. Wt: 327.82
InChI Key: VNCRCKRIRIDOSI-UHFFFAOYSA-N
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Description

The compound "(3-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core. This scaffold is structurally characterized by its bridged bicyclic system, which imposes conformational rigidity, often enhancing binding affinity and selectivity in biological targets. Key structural elements include:

  • Stereochemistry: The (1R,5S) configuration defines spatial orientation, influencing interactions with chiral biological receptors.
  • 3-Methylsulfonyl substituent: A polar, electron-withdrawing group that enhances solubility and may modulate receptor binding.
  • 3-Chlorophenyl ketone moiety: The aryl group contributes to lipophilicity and π-π stacking interactions, while the chlorine atom provides steric and electronic effects.

Properties

IUPAC Name

(3-chlorophenyl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S/c1-21(19,20)14-8-12-5-6-13(9-14)17(12)15(18)10-3-2-4-11(16)7-10/h2-4,7,12-14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCRCKRIRIDOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry. Below is a systematic comparison of the target compound with structurally analogous derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Structural Analogues and Substituent Variations

Compound Name Substituents Biological Activity Key Findings References
(4-Chlorophenyl)((1R,3r,5S)-3-(Phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 4-Chlorophenyl; 3-phenylamino Antibacterial (Gram-positive bacteria) Moderate activity (MIC: 8–16 µg/mL); phenylamino group reduces potency compared to sulfonyl derivatives.
[(1R,5S)-3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl][4-(Trifluoromethyl)phenyl]methanone Benzenesulfonyl; 4-trifluoromethylphenyl Not reported (structural analogue) Higher lipophilicity (logP ~3.2) due to CF₃ group; potential CNS penetration.
(1R,2S,3S,5S)-3-(4-Fluorophenyl)-8-Methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Fluorophenyl; methyl ester Insecticidal activity (limited data) Enhanced metabolic stability due to ester group; weak activity in pest assays.
(1R,5S)-8-(2-Fluoro-4-Nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl; ketone Unspecified (synthetic intermediate) Nitro group introduces redox sensitivity; used in fragment-based drug discovery.

Key Comparative Insights

  • Substituent Position and Bioactivity: Chlorophenyl vs. Trifluoromethylphenyl: The 3-chlorophenyl group in the target compound offers balanced lipophilicity (clogP ~2.8) compared to the more lipophilic 4-trifluoromethylphenyl analogue (clogP ~3.2). The latter may exhibit better membrane permeability but risks off-target binding . Sulfonyl vs. Amino Groups: Methylsulfonyl substituents (as in the target compound) enhance solubility (cLogS: -2.5) compared to phenylamino derivatives (cLogS: -3.8), which may explain the latter’s reduced antibacterial potency .
  • Stereochemical Impact :

    • The (1R,5S) configuration in the target compound is critical for receptor binding. For example, (1R,3R,5S)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane shows high affinity for muscarinic receptors, highlighting the role of stereochemistry in target engagement .
  • Synthetic Accessibility :

    • The methylsulfonyl group in the target compound is introduced via oxidation of thioether intermediates, a well-established protocol . In contrast, benzenesulfonyl derivatives require sulfonylation under harsh conditions, reducing yield .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound (4-Chlorophenyl) Phenylamino Derivative 8-Methyl-3-Hydroxypropanoate
Molecular Weight 368.84 g/mol 399.89 g/mol 319.38 g/mol
clogP 2.8 3.5 1.2
Hydrogen Bond Acceptors 5 4 4
Rotatable Bonds 3 4 5
Bioavailability Score 0.55 0.45 0.65

However, its sulfonyl group may increase plasma protein binding, reducing free fraction .

Q & A

Q. What are the key considerations for synthesizing (3-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone with high stereochemical purity?

  • Methodological Answer : Synthesis requires multi-step optimization, including:
  • Cyclization : Use high-pressure reactors (5–15 bar) to stabilize the bicyclo[3.2.1]octane framework, ensuring correct stereochemistry at the 1R and 5S positions .
  • Sulfonylation : Introduce the methylsulfonyl group at position 3 using methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Coupling : Attach the 3-chlorophenyl group via Buchwald-Hartwig amination or nucleophilic substitution, depending on precursor reactivity (optimize Pd catalysts or base strength) .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final product (>95% purity) .

Q. How is the stereochemistry of the bicyclo[3.2.1]octane core confirmed experimentally?

  • Methodological Answer : Combine:
  • X-ray crystallography : Resolve absolute configuration by growing single crystals in ethyl acetate/hexane mixtures at −20°C .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) between protons at positions 1R and 5S to confirm chair-like conformation .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Receptor binding : Screen against GPCRs (e.g., dopamine, serotonin receptors) using radioligand displacement assays (IC50_{50} determination) .
  • Enzyme inhibition : Test for kinase or protease inhibition via fluorescence-based activity assays (e.g., ADP-Glo™ for kinases) .
  • Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity while reducing off-target effects?

  • Methodological Answer :
  • Systematic substitutions : Replace the 3-chlorophenyl group with bioisosteres (e.g., 3-fluorophenyl, 3-trifluoromethyl) to assess electronic effects on binding .
  • Bicyclo modifications : Introduce heteroatoms (e.g., oxygen at position 2) or methyl groups at position 8 to alter conformational flexibility .
  • Metabolic stability : Incorporate deuterium at labile positions (e.g., methylsulfonyl CH3_3) to prolong half-life in microsomal assays .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and brain penetration using LC-MS/MS in rodent models .
  • Metabolite identification : Use HRMS and NMR to detect active or toxic metabolites in liver microsomes .
  • Tissue distribution : Employ autoradiography with 14^{14}C-labeled compound to assess target engagement in organs .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :
  • Docking studies : Use Schrödinger Glide or AutoDock Vina to model binding poses in GPCRs or kinases (PDB: 6CM4, 4U5W) .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with methylsulfonyl) .
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs .

Notes

  • Contradictions : and highlight conflicting data on bicyclo framework stability under basic conditions; verify via controlled pH experiments.
  • Advanced tools : Refer to IUPAC guidelines for nomenclature consistency .

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